molecular formula C12H15FO2 B13353955 Rel-(1R,2R)-2-(3-fluorophenoxy)cyclohexan-1-ol

Rel-(1R,2R)-2-(3-fluorophenoxy)cyclohexan-1-ol

Cat. No.: B13353955
M. Wt: 210.24 g/mol
InChI Key: VATYMUAUAJJXOC-VXGBXAGGSA-N
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Description

Rel-(1R,2R)-2-(3-fluorophenoxy)cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a fluorophenoxy group and a hydroxyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of its substituents.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

(1R,2R)-2-(3-fluorophenoxy)cyclohexan-1-ol

InChI

InChI=1S/C12H15FO2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h3-5,8,11-12,14H,1-2,6-7H2/t11-,12-/m1/s1

InChI Key

VATYMUAUAJJXOC-VXGBXAGGSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)OC2=CC(=CC=C2)F

Canonical SMILES

C1CCC(C(C1)O)OC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(3-fluorophenoxy)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3-fluorophenol.

    Formation of Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with 3-fluorophenol in the presence of a base such as sodium hydride (NaH) to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired product.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and optimized reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(3-fluorophenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of a fully saturated cyclohexane derivative.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(3-fluorophenoxy)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,2R)-2-(3-chlorophenoxy)cyclohexan-1-ol
  • Rel-(1R,2R)-2-(3-bromophenoxy)cyclohexan-1-ol
  • Rel-(1R,2R)-2-(3-methylphenoxy)cyclohexan-1-ol

Uniqueness

Rel-(1R,2R)-2-(3-fluorophenoxy)cyclohexan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

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